Prophylactic Efficacy Against Influenza: A Meta-Analysis of Clinical Trials (Oxoline)
A meta-analysis of four clinical trials involving over 10,000 subjects evaluated the efficacy of oxoline (the parent compound of 1,2,3,4-tetraoxotetralin dihydrate) as a prophylactic agent against influenza. The study found that oxoline prophylaxis significantly reduced influenza morbidity compared to a placebo [1]. This provides quantitative, class-level evidence for the antiviral potential of the compound.
| Evidence Dimension | Influenza Morbidity Reduction |
|---|---|
| Target Compound Data | Pooled Relative Risk (RR) = 0.60 |
| Comparator Or Baseline | Placebo Control (RR = 1.0) |
| Quantified Difference | 40% reduction in risk (RR 0.60 [95% CI 0.49 – 0.74]) |
| Conditions | Meta-analysis of 4 clinical trials (n > 10,000) from 1970, assessing influenza-induced morbidity. |
Why This Matters
This data provides the strongest available quantitative evidence for the antiviral efficacy of the compound class, justifying its selection for research into broad-spectrum antiviral prophylaxis, particularly for respiratory viruses.
- [1] Nekrasov, A. et al. (2020). A Forgotten Soviet Drug: Meta-Analysis Supports the Efficacy of Oxoline, a Broadly Antiviral Compound, for Influenza Prophylaxis. SSRN Electronic Journal. View Source
